![molecular formula C13H17NO4S B8408957 2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B8408957.png)
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is known for its diverse biological and medicinal importance. The tosyl group (p-toluenesulfonyl) attached to the pyrrolidine ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
The synthesis of 2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid typically involves the reaction of pyrrolidine derivatives with tosyl chloride under basic conditions. One common method includes the following steps:
Formation of Pyrrolidine Derivative: Pyrrolidine is reacted with an appropriate acetic acid derivative to form pyrrolidine-2-acetic acid.
Tosylation: The pyrrolidine-2-acetic acid is then treated with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tosyl group to a simpler functional group, such as a hydrogen atom.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s ability to form stable intermediates, facilitating various biochemical reactions. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Pyrrolidine-2,5-diones: These compounds exhibit diverse biological activities and are used in drug discovery.
The uniqueness of this compound lies in its tosyl group, which enhances its reactivity and stability, making it a valuable intermediate in various chemical and biological applications.
Propiedades
Fórmula molecular |
C13H17NO4S |
|---|---|
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10-4-6-12(7-5-10)19(17,18)14-8-2-3-11(14)9-13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,15,16) |
Clave InChI |
FLKGPVZNKVSXBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid](/img/structure/B8408886.png)
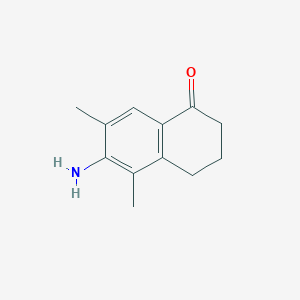
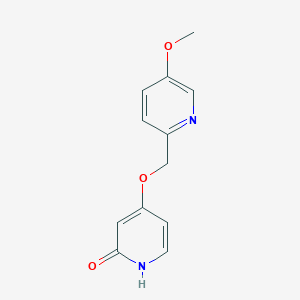

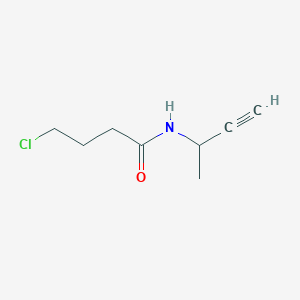
![Ethyl 3-(dimethylamino)-2-{2-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-yl}prop-2-enoate](/img/structure/B8408943.png)
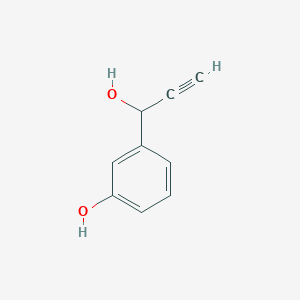

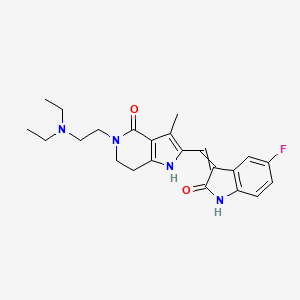
![6-(p-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8408975.png)
![2-Hydroxy-N-[4-(methylsulfinyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B8408980.png)

![6-Methyl-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B8408992.png)
